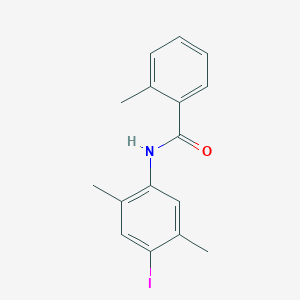![molecular formula C18H19Cl2N3O3S B244651 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of certain enzymes and receptors. Specifically, this compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of PARP, and bind to the serotonin 5-HT1A receptor. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for various research applications. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its potential applications in other areas of scientific research. Finally, research could be conducted to develop new synthesis methods for this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified through various techniques such as column chromatography to obtain pure 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Applications De Recherche Scientifique
3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. Additionally, 3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C18H19Cl2N3O3S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-27(25,26)23-10-8-22(9-11-23)15-5-3-14(4-6-15)21-18(24)13-2-7-16(19)17(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Clé InChI |
RNFCGFDAWFJRSI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)